molecular formula C7H5BrCl2 B047230 2-Bromo-4,6-dichlorotoluene CAS No. 115615-19-5

2-Bromo-4,6-dichlorotoluene

Cat. No. B047230
M. Wt: 239.92 g/mol
InChI Key: SZUISTGVALPMKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-Bromo-2-chlorotoluene, involves a process starting from 4-bromo-2-nitrotoluene, reduced to form 5-bromo-2-methylaniline, which then undergoes diazotization and Sandmeyer reaction, achieving an overall yield of 68%. This method highlights the adaptability of bromo-chlorotoluenes to various synthetic approaches, including diazotization and Sandmeyer reactions, which are fundamental in aromatic substitution reactions (Xue Xu, 2006).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Bromo-4,6-dichlorotoluene, such as α-Bromo-2,6-dichlorotoluene (αBDCT), has been detailed through studies involving vibrational spectroscopy and NMR. These analyses provide insights into the geometrical configuration, electronic properties, and vibrational modes, indicating a detailed structural understanding that helps predict the behavior of 2-Bromo-4,6-dichlorotoluene in various chemical environments (V. Karunakaran & V. Balachandran, 2012).

Chemical Reactions and Properties

Research on bromo-chlorotoluene isomers, including studies on dissociative electron attachment, provides valuable information on the reactivity and stability of these molecules. Such studies reveal how these compounds interact with electrons, indicating their potential for undergoing various chemical reactions based on the electronic and structural properties of the bromo and chloro substituents (M. Mahmoodi-Darian et al., 2018).

Scientific Research Applications

Synthesis Applications

  • Synthesis of Bromo-chlorotoluene Derivatives : 4-Bromo-2-chlorotoluene, a derivative of 2-Bromo-4,6-dichlorotoluene, has been synthesized from 4-bromo-2-nitrotoluene through reduction and diazotization-Sandmeyer reactions. This process achieved an overall yield of 68% (Xue Xu, 2006).
  • Ammoxidation for Organic Synthesis : 2,4 Dichlorobenzonitrile, a key intermediate in organic synthesis, can be prepared through the ammoxidation of 2,4 dichlorotoluene. The process involved screening catalysts and finding optimum technological conditions, resulting in high conversion and purity (H. Chi et al., 1999).

Molecular Structure and Spectroscopy Studies

  • Molecular Structure Analysis : The molecular structure, vibrational spectroscopy, and NMR studies of α-Bromo-2,6-dichlorotoluene have been conducted. This involved using Hartree Fock and Density Functional Theory for structure and spectroscopy data analysis (V. Karunakaran & V. Balachandran, 2012).
  • Vibrational Spectroscopic Studies : The vibrational spectroscopic properties of 2,6-dichlorotoluene have been studied, providing insights into its molecular dynamics (P. Diehl et al., 1970).

Environmental Impact Studies

  • Formation of Hazardous Byproducts : Studies on the formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the high-temperature oxidation of 2-chlorophenol and 2-bromophenol mixtures provide insights into environmental risks associated with these compounds (Catherine S Evans & B. Dellinger, 2006).

Reaction Kinetics and Catalysis

  • Catalytic Conversion Studies : The catalytic conversion of 2,5-dichlorotoluene over various catalysts in different atmospheres has been explored for the selective synthesis of chlorinated aromatics, demonstrating the versatility of such compounds in catalytic processes (Chunguang Zhai et al., 2017).
  • Ammoxidation Reaction Kinetics : The kinetics of the ammoxidation of 2,6-dichlorotoluene to 2,6-dichlorobenzonitrile over vanadium phosphorus oxide catalysts has been studied, highlighting the importance of reaction conditions and catalyst properties (N. Dropka et al., 2006).

Safety And Hazards

2-Bromo-4,6-dichlorotoluene is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P271, and P280 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-3,5-dichloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUISTGVALPMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437562
Record name 2-Bromo-4,6-dichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-dichloro-2-methylbenzene

CAS RN

115615-19-5
Record name 2-Bromo-4,6-dichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-dichlorotoluene
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Synthesis routes and methods

Procedure details

To a mixture of 32 g of 4,6-dichlorotoluene and 0.3 g of anhydrous FeCl3, add, with stirring, 10 g of bromine in 1 g portions while maintaining a temperature of 20°-25° C. Add thereto a solution of 22 g of bromine in 100 mL of CCl4 slowly while maintaining a temperature of 20°-25° C. After the addition of bromine is complete, stir the mixture so formed for 15 min, and dilute the reaction mixture with 200 mL of CH2Cl2, and wash the organic solution with 5% aqueous sodium thiosulfate. Dry the organic layer over anhydrous K2CO3, filter, and evaporate to a residue. Recrystallize the residue from CH3CN to give 32 g of 2-bromo-4,6-dichlorotoluene, mp 84°-5° C.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Bell - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
MODERN theories of substitution tend to ignore the differences which exist between the action of chlorine and of bromine on aromatic compounds. Such differences are most clearly …
Number of citations: 2 pubs.rsc.org
RG Lovey, AJ Elliott, JJ Kaminski… - Journal of medicinal …, 1992 - ACS Publications
A series of halogen-substituted isobenzofuran analogues was synthesized, which represented conformationally constrained analogues of miconazole (1). In vitro and in vivo topical …
Number of citations: 38 pubs.acs.org

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